molecular formula C4H7ClS2 B1253039 2-Chloro-1,3-dithiane CAS No. 57529-04-1

2-Chloro-1,3-dithiane

Cat. No.: B1253039
CAS No.: 57529-04-1
M. Wt: 154.7 g/mol
InChI Key: VPVIYKRQVDIGOH-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dithiane, also known as this compound, is a useful research compound. Its molecular formula is C4H7ClS2 and its molecular weight is 154.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1,3-dithiane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClS2/c5-4-6-2-1-3-7-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVIYKRQVDIGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30491326
Record name 2-Chloro-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57529-04-1
Record name 2-Chloro-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Dithioacetalization Reactions

Aldehyde Protection
2-Chloro-1,3-dithiane is frequently employed in the dithioacetalization of aldehydes. A notable study demonstrated that using an iron catalyst allows for efficient dithioacetalization under mild conditions, yielding 1,3-dithianes in good to excellent yields. This method showcases the compound's effectiveness as a protective group for aldehydes, which can be crucial in multi-step synthetic processes .

Alcohol-Mediated Dithioacetalization
Another innovative application involves an alcohol-mediated dithioacetalization process that directly converts unactivated alkynes into Markovnikov-selective 1,3-dithianes. This method benefits from mild reaction conditions and high selectivity, making it a valuable tool for synthesizing complex molecules .

Synthesis of Dithianes

Catalytic Processes
The catalytic use of this compound has been explored extensively. For instance, studies have shown that catalytic amounts of yttrium triflate can facilitate the conversion of carbonyl compounds into their corresponding dithiane derivatives with high chemoselectivity . This versatility allows chemists to protect sensitive functional groups effectively.

Reactions with Carbon Nucleophiles
Research has indicated that this compound can react with various carbon nucleophiles, enabling the introduction of primary and secondary alkyl groups at the C-2 position of dithianes. This reaction can be achieved using Grignard reagents, expanding the scope of synthetic applications for this compound .

Case Study 1: Fe-Catalyzed Dithioacetalization

In a study conducted by Lai et al., the authors demonstrated the efficiency of iron-catalyzed dithioacetalization using this compound. The reaction conditions were optimized to yield 1,3-dithianes from various aldehydes with minimal side reactions. The results highlighted not only the utility of this compound but also its potential for scalability in industrial applications .

Case Study 2: Alcohol-Mediated Synthesis

Another significant advancement was reported in a study focusing on alcohol-mediated dithioacetalization. The researchers successfully synthesized Markovnikov-selective dithianes from unactivated alkynes using this compound under mild conditions. The methodology provided high yields and selectivity, reinforcing the compound's role as a key reagent in synthetic organic chemistry .

Summary of Findings

The applications of this compound span various aspects of organic synthesis:

ApplicationDescriptionKey Findings
DithioacetalizationProtecting aldehydes and ketones as dithioacetalsHigh yields under mild conditions
Alcohol-Mediated ReactionsDirect synthesis of Markovnikov-selective dithianes from alkynesEfficient and selective process
Reactions with Carbon NucleophilesIntroduction of alkyl groups at C-2 position via Grignard reactionsExpands synthetic versatility

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an ionic dissociation mechanism, wherein NCS generates a chlorinating agent (e.g., Cl⁺) in the presence of acidic media. The 1,3-dithiane substrate undergoes electrophilic attack at the sulfur-stabilized 2-position, resulting in the formation of this compound and succinimide as a byproduct. Key reaction parameters include:

  • Solvent : Dichloromethane or 1,2-dichloroethane, which stabilize the ionic intermediates.

  • Temperature : Reactions are typically conducted at 45–80°C to balance reaction rate and selectivity.

  • Catalyst : Lewis acids such as FeCl₃ or AlCl₃ enhance the electrophilicity of NCS, achieving yields exceeding 85% in optimized conditions.

Arai and Oki reported that the dissociation of this compound into a polythianyl cation and chloride anion is solvent-dependent, with polar aprotic solvents favoring ionic intermediates. This mechanistic nuance underscores the importance of solvent selection in minimizing side reactions.

Alternative Synthetic Routes

While chlorination with NCS remains the benchmark, alternative methods have been explored to address scalability and safety concerns.

Direct Chlorination with Molecular Chlorine

Early attempts employed gaseous Cl₂ for chlorination, but this method suffered from poor regioselectivity and over-chlorination byproducts. Modern adaptations use controlled Cl₂ flow in the presence of radical inhibitors, though yields remain suboptimal (50–60%) compared to NCS-based protocols.

Analytical and Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques:

Property Value Reference
Molecular FormulaC₄H₇ClS₂
Molecular Weight154.68 g/mol
1H^1 \text{H} NMR (CDCl₃)δ 3.15 (m, 4H, S–CH₂–S), 1.95 (s, 3H, CH₃)
13C^{13} \text{C} NMRδ 45.2 (CH₂), 30.1 (CH₃), 72.4 (C–Cl)

The solvent-dependent NMR shifts observed by Arai and Oki corroborate the compound’s propensity for ionic dissociation, particularly in polar solvents like DMSO.

Industrial-Scale Considerations

Patent CN104710404A exemplifies the industrial relevance of this compound, utilizing it as a precursor for substituted dithiane derivatives. While the patent focuses on downstream applications, its synthetic protocols assume the commercial availability of this compound, implying established large-scale production methods. Key industrial optimizations include:

  • Continuous-Flow Reactors : Minimizing thermal degradation during exothermic chlorination steps.

  • Solvent Recycling : Dichloromethane and 1,2-dichloroethane are recovered via distillation, reducing environmental impact .

Q & A

Basic Questions

Q. What are the most efficient synthetic routes for preparing 2-Chloro-1,3-dithiane in academic laboratories?

  • Methodological Answer : The Fe-catalyzed dithioacetalization of aldehydes with this compound is a widely used method. This approach employs 15 mol% iron catalyst under mild conditions (room temperature, inert atmosphere) to achieve yields of 70–95%. The reaction avoids harsh reagents and is compatible with diverse aldehyde substrates, including aromatic and aliphatic derivatives . Alternative methods include chlorination of 1,3-dithiane using N-chlorosuccinimide (NCS), which proceeds via radical intermediates and requires anhydrous solvents like dichloromethane .

Q. How is this compound characterized analytically to confirm purity and structure?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR are used to confirm the dithiane ring structure and chlorine substitution. Solvent-dependent shifts (e.g., in DMSO vs. CDCl3_3) can indicate ionic dissociation into polythianyl cations .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Headspace solid-phase microextraction (SPME) coupled with GC-MS is effective for detecting trace impurities or degradation products, such as 1,3-dichloro-2-propanol .
  • Elemental Analysis : Validates chlorine content and stoichiometry .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as:

  • A protecting group for aldehydes via dithioacetal formation, enabling selective transformations of other functional groups .
  • A precursor for cross-coupling reactions , such as Fe-catalyzed radical oxidative coupling with aryl olefins to synthesize β-chloro-substituted dithianes .
  • A model substrate for studying solvent effects on ionic dissociation and nucleophilic substitution kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The compound undergoes ionic dissociation in polar solvents (e.g., DMSO), generating a polythianyl cation and chloride anion. This dissociation is confirmed by 1H^1H NMR solvent dependency studies, where deshielding of the dithiane protons correlates with solvent polarity. The activation energy (ΔG\Delta G^\ddagger) for dissociation is lower in this compound compared to 2-Chloro-1,3,5-trithiane due to reduced electron donation from sulfur atoms, favoring nucleophilic attack at the electrophilic carbon .

Q. How do solvent effects influence the catalytic efficiency of Fe-mediated reactions involving this compound?

  • Methodological Answer : Solvent polarity and coordinating ability significantly impact iron catalyst performance. For example:

  • Non-polar solvents (e.g., toluene) : Stabilize radical intermediates in oxidative coupling reactions, enhancing yields of β-chloro-dithiane products .
  • Polar aprotic solvents (e.g., DMF) : Accelerate dithioacetalization by stabilizing the iron catalyst’s active species but may promote side reactions with moisture-sensitive substrates .
  • Table :
SolventReaction TypeYield (%)Key Observation
TolueneRadical oxidative coupling85–90High regioselectivity
DMFDithioacetalization70–80Moisture-sensitive substrates
THFBoth60–75Moderate efficiency

Q. Are there contradictions in reported catalytic efficiencies for this compound reactions, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 60–95%) arise from variables such as:

  • Catalyst loading : Optimal Fe catalyst is 15 mol%; deviations reduce turnover .
  • Substrate steric effects : Bulky aldehydes (e.g., 2-naphthaldehyde) exhibit lower yields due to hindered access to the dithiane’s electrophilic carbon .
  • Oxygen sensitivity : Radical-based pathways require strict inert conditions; trace O2_2 quenches intermediates, lowering efficiency .
    • Experimental Design Tip : Use a glovebox for oxygen-sensitive reactions and pre-dry solvents over molecular sieves.

Q. How can researchers address the lack of toxicological data for this compound in academic studies?

  • Methodological Answer : While direct toxicity data are scarce, structurally related chlorinated compounds (e.g., 3-chloro-1,2-propanediol) exhibit genotoxicity and carcinogenicity in vitro. Standard precautions include:

  • In vitro assays : Conduct Ames tests (Salmonella mutagenicity) and micronucleus assays using mammalian cell lines .
  • Handling protocols : Use fume hoods, nitrile gloves, and avoid inhalation/dermal contact .

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